molecular formula C23H39NO5 B1259527 (E,7S)-N-[(2S)-2-[(1S,6R)-6-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide

(E,7S)-N-[(2S)-2-[(1S,6R)-6-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide

Cat. No.: B1259527
M. Wt: 409.6 g/mol
InChI Key: CERISUFCIISKED-AIDPZRPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,7S)-N-[(2S)-2-[(1S,6R)-6-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide is a secondary metabolite isolated from the marine cyanobacterium Lyngbya majuscule. This compound belongs to the malyngamide family, which is known for its diverse biological activities, including anti-inflammatory, anti-feedant, cytotoxic, anti-leukemic, anti-tumor, antifungal, and anti-HIV properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malyngamide V involves several key steps, including Sharpless asymmetric epoxidation, Julia-Kocinski olefination, Marouka asymmetric allylation, and cross metathesis reactions . These reactions are carried out under specific conditions to ensure the stereoselective formation of the desired product.

Industrial Production Methods

While there is limited information on the industrial production methods of malyngamide V, it is typically synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production remains a subject of ongoing research.

Chemical Reactions Analysis

Types of Reactions

(E,7S)-N-[(2S)-2-[(1S,6R)-6-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of malyngamide V include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions involving malyngamide V include various analogs and derivatives with enhanced biological activities . These products are often screened for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.

    Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

Mechanism of Action

(E,7S)-N-[(2S)-2-[(1S,6R)-6-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide exerts its effects through various molecular targets and pathways . It interacts with specific proteins and enzymes, modulating their activity and influencing cellular processes. The compound’s mechanism of action involves binding to receptors and inhibiting key signaling pathways, leading to its observed biological effects.

Properties

Molecular Formula

C23H39NO5

Molecular Weight

409.6 g/mol

IUPAC Name

(E,7S)-N-[(2S)-2-[(1S,6R)-6-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide

InChI

InChI=1S/C23H39NO5/c1-5-6-8-11-18(28-3)12-9-7-10-13-21(26)24-16-20(29-4)22-19(25)15-14-17(2)23(22)27/h7,9,14,18-20,22,25H,5-6,8,10-13,15-16H2,1-4H3,(H,24,26)/b9-7+/t18-,19+,20+,22-/m0/s1

InChI Key

CERISUFCIISKED-AIDPZRPGSA-N

Isomeric SMILES

CCCCC[C@@H](C/C=C/CCC(=O)NC[C@H]([C@@H]1[C@@H](CC=C(C1=O)C)O)OC)OC

Canonical SMILES

CCCCCC(CC=CCCC(=O)NCC(C1C(CC=C(C1=O)C)O)OC)OC

Synonyms

malyngamide V

Origin of Product

United States

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